molecular formula C23H22N2O3 B6087572 N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide

N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide

Cat. No.: B6087572
M. Wt: 374.4 g/mol
InChI Key: HMHNQPGARDBDIY-UHFFFAOYSA-N
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Description

N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes an ethoxybenzoyl group, an amino group, and a methylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-aminophenyl-3-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{3-[(3-ethoxybenzoyl)amino]phenyl}benzamide
  • N-{3-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide

Uniqueness

N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-3-28-21-9-5-8-18(15-21)23(27)25-20-12-10-19(11-13-20)24-22(26)17-7-4-6-16(2)14-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHNQPGARDBDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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